molecular formula C22H20N2O4S2 B2812684 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide CAS No. 922407-53-2

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide

Cat. No.: B2812684
CAS No.: 922407-53-2
M. Wt: 440.53
InChI Key: OOWDICCYDQBOIP-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. The starting materials often include 5,7-dimethylbenzo[d]thiazole, furan-2-ylmethylamine, and 2-(methylsulfonyl)benzoic acid. The key steps in the synthesis may involve:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amide bond formation: The coupling of furan-2-ylmethylamine with 2-(methylsulfonyl)benzoic acid using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Final assembly: The intermediate compounds are then combined under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(methylsulfonyl)benzamide
  • N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)-2-(methylsulfonyl)benzamide

Uniqueness

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide is unique due to the presence of both the furan and thiazole rings, which may confer distinct chemical and biological properties compared to similar compounds. These structural features could influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-14-11-15(2)20-18(12-14)23-22(29-20)24(13-16-7-6-10-28-16)21(25)17-8-4-5-9-19(17)30(3,26)27/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWDICCYDQBOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C4=CC=CC=C4S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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